molecular formula C14H10N2O4 B15248462 2,5-Diamino-1,8-dihydroxyanthraquinone CAS No. 29706-46-5

2,5-Diamino-1,8-dihydroxyanthraquinone

Cat. No.: B15248462
CAS No.: 29706-46-5
M. Wt: 270.24 g/mol
InChI Key: KKIZIJGDUTUFQL-UHFFFAOYSA-N
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Description

2,5-Diamino-1,8-dihydroxyanthraquinone is an organic compound derived from anthraquinone. It is characterized by the presence of two amino groups and two hydroxyl groups attached to the anthraquinone core. This compound is known for its vibrant color and has been studied for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-1,8-dihydroxyanthraquinone typically involves the hydroxylation and amination of anthraquinone derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-1,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

2,5-Diamino-1,8-dihydroxyanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diamino-1,8-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress in cells . The molecular targets include topoisomerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone:

    1,4-Dihydroxyanthraquinone:

    1,5-Dihydroxyanthraquinone:

Uniqueness

2,5-Diamino-1,8-dihydroxyanthraquinone is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

29706-46-5

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2,5-diamino-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H10N2O4/c15-6-3-4-8(17)11-10(6)12(18)5-1-2-7(16)13(19)9(5)14(11)20/h1-4,17,19H,15-16H2

InChI Key

KKIZIJGDUTUFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)O)N

Origin of Product

United States

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